5-(Furan-3-yl)-2-methoxybenzaldehyde
Description
5-(Furan-3-yl)-2-methoxybenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a methoxy group at the 2-position and a furan-3-yl moiety at the 5-position.
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(furan-3-yl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C12H10O3/c1-14-12-3-2-9(6-11(12)7-13)10-4-5-15-8-10/h2-8H,1H3 |
InChI Key |
PLLAMLFREBDVQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogues and their properties are compared below:
*Estimated based on structural similarity to biphenyl derivatives (e.g., C₁₃H₁₀O₃ in ).
Electronic and Reactivity Differences
- Furan vs. Pyridine Substituents: The furan-3-yl group in the target compound is electron-rich, promoting electrophilic substitution, whereas fluoropyridinyl (as in ) introduces electron-withdrawing effects, altering redox potentials and stability.
- Trifluoromethyl Diazirine : The diazirinyl group in confers photoreactivity, enabling crosslinking applications—a feature absent in the furan-substituted target compound.
- Methoxymethyl vs.
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